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Introduction
Food authenticity is a significant concern for consumers, producers, and regulatory bodies. The

adulteration of high-value food products with cheaper alternatives is a fraudulent practice that

can lead to economic losses and potential health risks. Triacylglycerols (TAGs), the primary

components of fats and oils, offer a valuable tool for verifying food authenticity due to their

unique compositional profiles in different plant and animal sources. 1,2-Dioleoyl-3-linoleoyl-
rac-glycerol (OLL), a specific triacylglycerol, has emerged as a potential chemical marker for

identifying the adulteration of various food products, particularly edible oils. This document

provides detailed application notes and experimental protocols for the use of OLL in food

authenticity studies.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that contains two oleic acid molecules

and one linoleic acid molecule attached to the glycerol backbone.[1] Its presence and

concentration can vary significantly between different types of oils, making it a useful indicator

for detecting undeclared mixing of oils. For instance, the similar triacylglycerol profiles of olive

oil and hazelnut oil make adulteration difficult to detect.[2][3][4] However, subtle differences in

the concentrations of specific TAGs, such as OLL and its isomers, can be exploited to identify

such fraudulent practices.
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Application: Detection of Adulteration in Edible Oils
The primary application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in food authenticity is the

detection of adulteration in high-value oils, such as olive oil, with cheaper alternatives like

soybean oil or hazelnut oil. The principle lies in the quantitative comparison of the OLL content

in a suspect sample to the known concentration range for the authentic product.

Data Presentation: Quantitative Analysis of
Triacylglycerols
The following table summarizes the triacylglycerol composition of soybean oil, a common

adulterant, with a focus on the relative percentage of OLL. Data for other oils are often reported

for isomers or grouped with other TAGs, highlighting the need for specific marker analysis.
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Triacylglycerol
Soybean Crude Oil
(%)[5]

Neutralized
Soybean Oil (%)[5]

Bleached Soybean
Oil (%)[5]

Linolenoyl-Linolenoyl-

Linolein (LLnLn)
3.34 - -

Linoleoyl-Linoleoyl-

Linolenin (LLL_n)
12.62 - -

Oleoyl-Linoleoyl-

Linolenin (OLLn)
7.33 - -

Palmitoyl-Linoleoyl-

Linolenin (PLLn)
5.38 - -

Trilinolein (LLL) 20.36 20.24 20.72

1,2-Dioleoyl-3-

linoleoyl-rac-glycerol

(OLL)

16.33 16.20 16.58

Palmitoyl-Linoleoyl-

Linolein (PLL)
13.91 13.71 13.94

Oleoyl-Oleoyl-Linolein

(OOL)
6.51 - -

Palmitoyl-Oleoyl-

Linolein (POL) +

Stearoyl-Linoleoyl-

Linolein (SLL)

9.26 - -

Palmitoyl-Palmitoyl-

Linolein (PPL)
1.91 - -

Stearoyl-Oleoyl-

Linolein (SOL)
2.91 - -

Triolein (OOO) 1.11 - -

Note: The table presents data for soybean oil as a detailed profile for OLL in other specific oils,

particularly in the context of adulteration, is not readily available in a consolidated format in the
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surveyed literature. The main triacylglycerols in olive oil and hazelnut oil mixtures have been

identified as 1,2,3-trioleylglycerol, 2,3-dioleyl-1-palmitoylglycerol, 2,3-dioleyl-1-linoleylglycerol

(an isomer of OLL), and 2,3-dioleyl-1-stearoylglycerol.[6][7]

Experimental Protocols
Accurate quantification of OLL requires robust analytical methodologies. High-Performance

Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas

Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.

Protocol 1: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-
glycerol by HPLC-ELSD
This method is suitable for the separation and quantification of various triacylglycerols,

including OLL, in edible oils.

1. Sample Preparation:

Accurately weigh approximately 50 mg of the oil sample into a 10 mL volumetric flask.

Dissolve the sample in 5 mL of hexane.

Bring the volume to 10 mL with hexane and mix thoroughly.

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumentation and Conditions:

HPLC System: Agilent 1200 series or equivalent.

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase A: Acetonitrile

Mobile Phase B: Dichloromethane

Gradient Elution:
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Time (min) % A % B

0 70 30

20 50 50

25 50 50

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Column Temperature: 30°C

ELSD Detector:

Nebulizer Temperature: 30°C

Evaporator Temperature: 30°C

Gas (Nitrogen) Flow Rate: 1.5 L/min

3. Quantification:

Prepare a series of standard solutions of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in hexane at

known concentrations.

Inject the standard solutions into the HPLC-ELSD system to generate a calibration curve by

plotting the logarithm of the peak area against the logarithm of the concentration.

Inject the prepared oil sample.

Identify the OLL peak based on the retention time of the standard.

Quantify the amount of OLL in the sample using the calibration curve.
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Protocol 2: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-
glycerol by GC-MS
GC-MS provides high sensitivity and specificity for the analysis of triacylglycerols.

1. Sample Preparation (Transesterification):

Accurately weigh approximately 20 mg of the oil sample into a screw-capped test tube.

Add 2 mL of a 2 M solution of potassium hydroxide in methanol.

Cap the tube tightly and heat in a water bath at 60°C for 10 minutes, shaking intermittently.

Cool the tube to room temperature.

Add 2 mL of n-hexane and 2 mL of distilled water.

Vortex for 1 minute and then centrifuge to separate the layers.

Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to

a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

GC System: Agilent 7890B or equivalent.

MS System: Agilent 5977A or equivalent.

Column: DB-23 capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp 1: Increase to 200°C at a rate of 10°C/min.
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Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.

MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-550.

3. Data Analysis:

Identify the methyl esters of oleic and linoleic acids based on their retention times and mass

spectra by comparing with a standard FAMEs mixture (e.g., Supelco 37 Component FAME

Mix).

The relative percentage of each fatty acid is calculated from the peak areas.

The content of OLL can be inferred from the fatty acid profile, although direct quantification of

the intact triglyceride is more accurately performed by HPLC.

Mandatory Visualizations
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Caption: Experimental workflow for food authenticity testing using 1,2-Dioleoyl-3-linoleoyl-
rac-glycerol.

Test Oil Sample Quantitative Analysis of OLL

OLL Concentration within Authentic Range?

Reference Database of Authentic Oil Profiles

AuthenticYes

AdulteratedNo

Click to download full resolution via product page

Caption: Logical relationship for identifying adulteration based on OLL concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10905699/
https://pubmed.ncbi.nlm.nih.gov/10905699/
https://www.benchchem.com/product/b15573555#application-of-1-2-dioleoyl-3-linoleoyl-rac-glycerol-in-food-authenticity-studies
https://www.benchchem.com/product/b15573555#application-of-1-2-dioleoyl-3-linoleoyl-rac-glycerol-in-food-authenticity-studies
https://www.benchchem.com/product/b15573555#application-of-1-2-dioleoyl-3-linoleoyl-rac-glycerol-in-food-authenticity-studies
https://www.benchchem.com/product/b15573555#application-of-1-2-dioleoyl-3-linoleoyl-rac-glycerol-in-food-authenticity-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573555?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

